

Introduction: The Strategic Importance of the Pyrimidine Scaffold

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Compound of Interest

Compound Name: 4-Bromo-2-methylpyrimidine

Cat. No.: B146057

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The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an attractive synthon for the construction of diverse molecular architectures. **4-Bromo-2-methylpyrimidine** emerges as a particularly valuable intermediate, offering a reactive handle—the bromo substituent—for a variety of cross-coupling reactions, thereby enabling the facile introduction of molecular complexity.[3] This guide aims to provide a detailed exploration of this key molecule, from its fundamental properties to its application in the synthesis of cutting-edge therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of **4-Bromo-2-methylpyrimidine** is essential for its effective utilization in synthesis and for the characterization of its downstream products.

Physicochemical Properties

The key physicochemical properties of **4-Bromo-2-methylpyrimidine** are summarized in the table below.

Property	Value	Source
CAS Number	1114560-76-7	[4][5]
Molecular Formula	C ₅ H ₅ BrN ₂	[4][5]
Molecular Weight	173.01 g/mol	[4]
Appearance	Liquid	[5]
Purity	≥95%	[5]
InChI Key	OJPQVYZLQGRFSO- UHFFFAOYSA-N	[5]
Predicted XlogP	1.6	[4]
Topological Polar Surface Area	25.8 Å ²	[4]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and quality control of **4-Bromo-2-methylpyrimidine**. Below is a summary of expected spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing pyrimidine nitrogens and the bromine atom. Based on structurally similar compounds, the aromatic protons would likely appear as doublets in the range of δ 7.0-8.5 ppm, while the methyl protons would present as a singlet around δ 2.5 ppm.[6]
- ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will reveal three distinct signals for the pyrimidine ring carbons and one for the methyl carbon. The carbon attached to the bromine (C4) would be significantly influenced by the halogen's electronegativity and would likely appear around δ 130-140 ppm. The other ring carbons and the methyl carbon would have characteristic shifts based on their electronic environment.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition. The mass spectrum of **4-Bromo-2-methylpyrimidine** will exhibit a characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio).

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	172.97089
$[\text{M}+\text{Na}]^+$	194.95283
$[\text{M}]^+$	171.96306

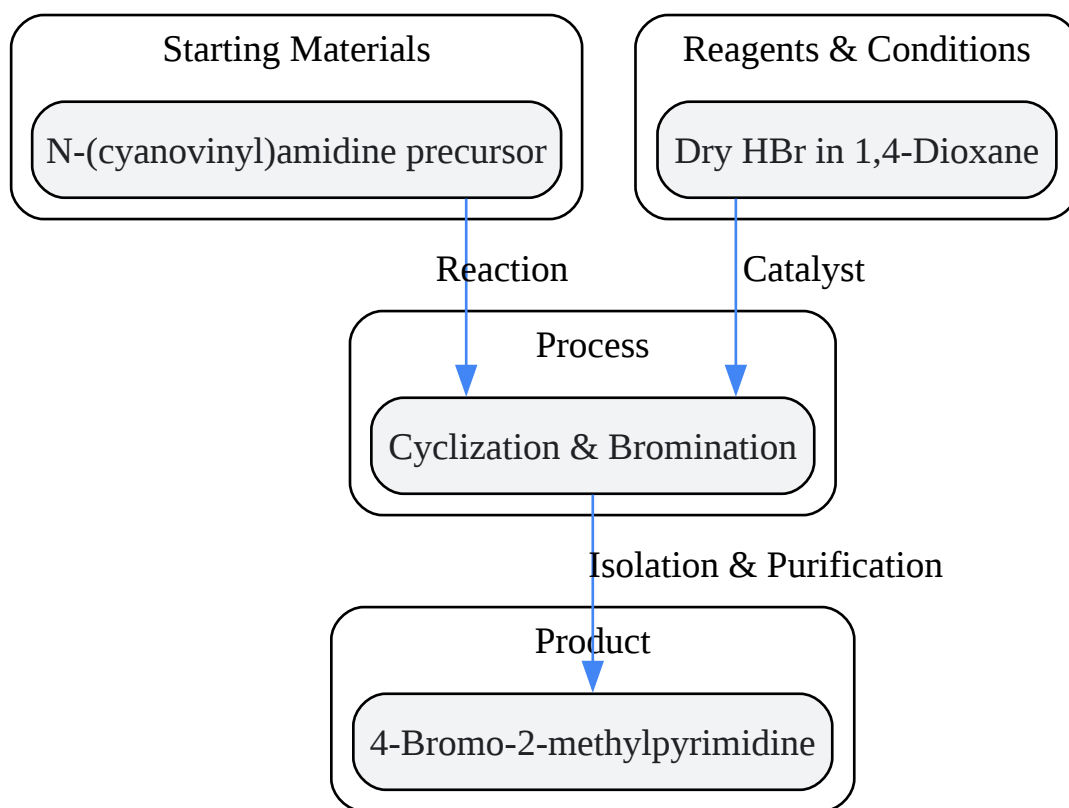
Data sourced from PubChemLite.[7]

Synthesis and Purification

The synthesis of **4-Bromo-2-methylpyrimidine** is a critical first step for its utilization in more complex molecular constructions. A general and efficient one-pot method for the synthesis of 4-bromopyrimidines has been reported, which can be adapted for the preparation of the title compound.[8]

Synthetic Workflow

The synthesis involves the cyclization of an appropriate N-(cyanovinyl)amidine precursor in the presence of dry hydrogen bromide. The electrophilicity of the nitrile carbon is enhanced by the acidic conditions, facilitating nucleophilic attack and subsequent cyclization to form the pyrimidine ring, with concomitant introduction of the bromo substituent at the 4-position.



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Caption: General synthetic workflow for 4-bromopyrimidines.

Experimental Protocol

The following is a representative protocol adapted from the literature for the synthesis of 4-bromopyrimidines.[8]

- **Reaction Setup:** To a solution of the appropriate N-cyanovinylamidine (1.0 eq) in anhydrous 1,4-dioxane, add a saturated solution of dry hydrogen bromide in 1,4-dioxane.
- **Reaction Execution:** Stir the resulting mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture into crushed ice.
- **Isolation and Purification:** Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or

column chromatography to yield pure **4-Bromo-2-methylpyrimidine**.

Chemical Reactivity and Key Transformations

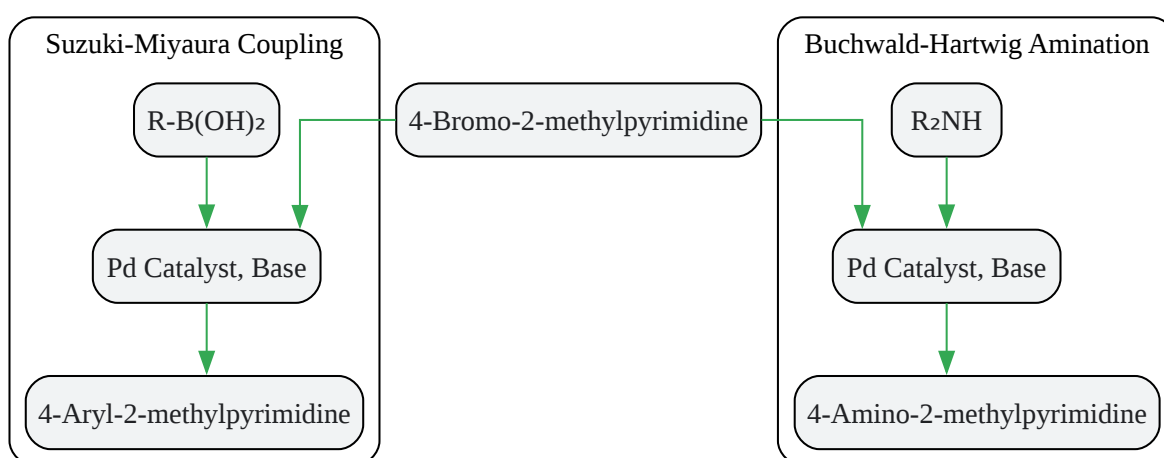
The synthetic utility of **4-Bromo-2-methylpyrimidine** lies in the reactivity of its C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound. **4-Bromo-2-methylpyrimidine** is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.^{[3][9]}

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly important in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules.^{[1][10]}



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Caption: Key cross-coupling reactions of **4-Bromo-2-methylpyrimidine**.

Representative Suzuki Coupling Protocol

The following is a general protocol for the Suzuki coupling of a bromopyrimidine with an arylboronic acid.^{[9][11]}

- **Reaction Setup:** In an oven-dried Schlenk flask, combine **4-Bromo-2-methylpyrimidine** (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- **Solvent Addition:** Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
- **Reaction Execution:** Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
- **Work-up and Purification:** After cooling, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.^{[12][13]} The 2-aminopyrimidine moiety, in particular, is a well-established hinge-binding motif, capable of forming key hydrogen bonds with the kinase active site. **4-Bromo-2-methylpyrimidine** serves as a crucial starting material for the synthesis of these potent and selective inhibitors.

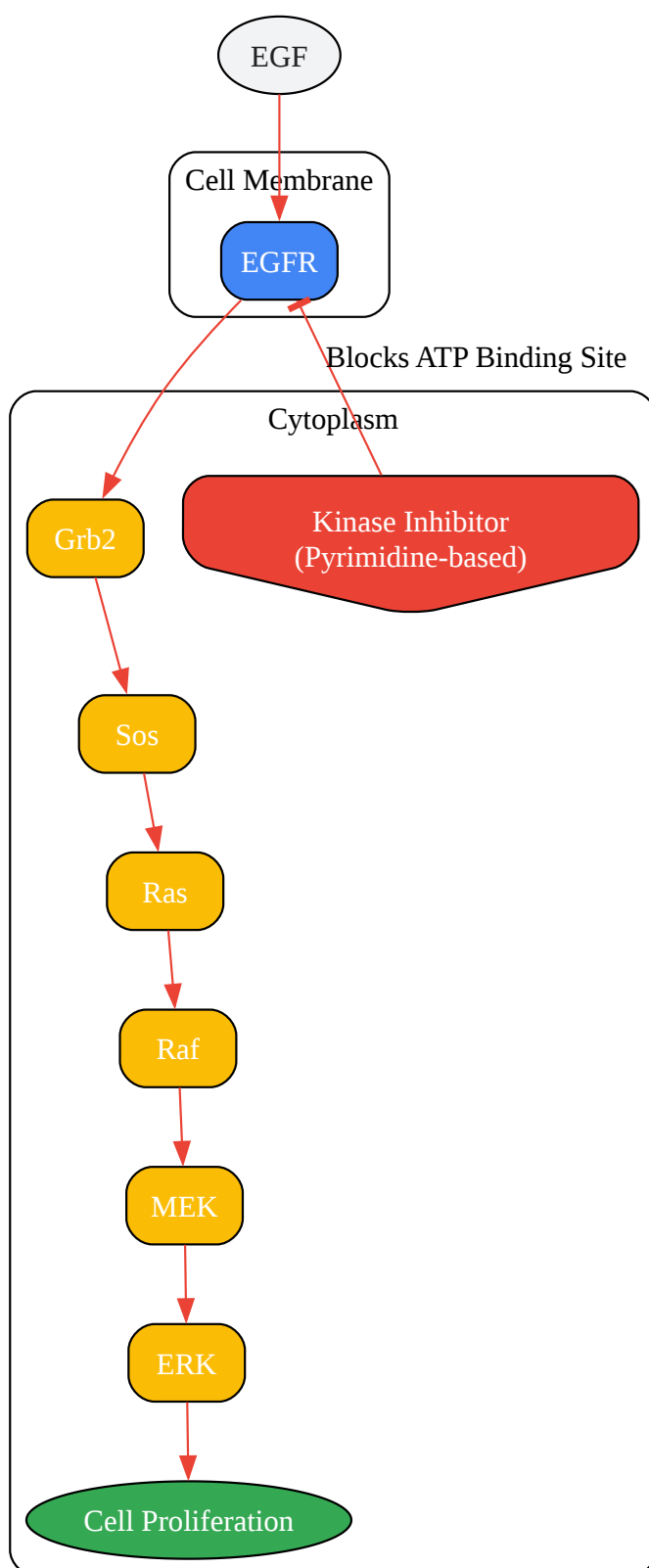
Targeting Tyrosine Kinases in Cancer

Aberrant tyrosine kinase activity is a hallmark of many cancers. The Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and mutated Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC) are prime examples of oncogenic kinases that can be

targeted by small molecule inhibitors.[12][14] Novel bromo-pyrimidine analogues have been designed and synthesized as potent Bcr-Abl and EGFR tyrosine kinase inhibitors.[12][13][14]

Illustrative Signaling Pathway: EGFR Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In certain cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth. The diagram below illustrates how an EGFR inhibitor, potentially synthesized from a 4-substituted-2-aminopyrimidine scaffold derived from **4-Bromo-2-methylpyrimidine**, can block this aberrant signaling.



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Caption: Simplified EGFR signaling pathway and the site of action for a pyrimidine-based inhibitor.

Conclusion

4-Bromo-2-methylpyrimidine is a highly valuable and versatile building block in modern organic synthesis, particularly within the realm of drug discovery. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity in key cross-coupling reactions make it an ideal starting point for the creation of complex and biologically active molecules. The demonstrated utility of the pyrimidine scaffold in the design of potent kinase inhibitors highlights the significant potential of **4-Bromo-2-methylpyrimidine** in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of this important compound, offering both foundational knowledge and practical insights to aid researchers in their synthetic endeavors.

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